Pyrido[2,3-b]pyrazine-2-carboxylic Acid

HCMV polymerase inhibition Aqueous solubility Antiviral drug discovery

Solubility-limited antiviral lead optimization often stalls when potent cores lack developability. Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) solves this: • HCMV polymerase IC50 0.40 μM with 5661 μM aqueous solubility (>3600-fold over unsubstituted analogs). • Fragment-like (MW 175, cLogP 0.3, TPSA 76 Ų) for kinase hinge-targeting libraries. • Free carboxylic acid enables direct amide library synthesis without deprotection. • Batch-to-batch ≥98% purity with MDL identifier ensures non-GLP tox batch consistency.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 914637-60-8
Cat. No. B1346415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-2-carboxylic Acid
CAS914637-60-8
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2N=C1)C(=O)O
InChIInChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
InChIKeyMTLXFMCARORZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine-2-carboxylic Acid (CAS 914637-60-8): Procurement-Relevant Identity and Core Scaffold Characteristics


Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a nitrogen-rich, fused heterocyclic building block (MF: C₈H₅N₃O₂; MW: 175.14 g/mol) that integrates a pyridine and a pyrazine ring with a carboxylic acid at the 2‑position [1]. Its computed physicochemical profile (XLogP3‑AA = 0.3; topological polar surface area = 76 Ų; H‑bond donor count = 1; H‑bond acceptor count = 5) places it in a favorable region of drug‑like chemical space, making it a versatile intermediate for medicinal chemistry and kinase‑focused library synthesis [2]. Commercial suppliers typically offer the compound at a minimum purity of 95% .

1
Nitrogen-rich fused heterocyclic building block for medicinal chemistry library synthesis
2
Free carboxylic acid handle enables direct amide coupling without ester deprotection
3
Computed drug-like profile (XLogP3‑AA 0.3, TPSA 76 Ų) supports fragment-based and kinase-focused workflows

Why Generic Pyridopyrazine or Quinoxaline Carboxylic Acids Cannot Replace Pyrido[2,3-b]pyrazine-2-carboxylic Acid in HCMV Polymerase and Kinase Programs


The pyrido[2,3‑b]pyrazine scaffold possesses a unique nitrogen‑atom arrangement that creates a specific hydrogen‑bond‑acceptor pattern essential for interactions with kinase hinge regions and viral polymerase active sites [1]. Relocating the carboxylic acid from the 2‑position to the 3‑, 7‑, or 8‑position, or switching to a regioisomeric pyrido[3,4‑b]pyrazine or a simpler quinoxaline‑2‑carboxylic acid, alters the vector of the acid handle, which can disrupt key binding interactions and reduce on‑target potency [2]. Furthermore, the 2‑carboxylic acid group imparts a balanced lipophilicity (XLogP3‑AA = 0.3) that is difficult to replicate with ester or amide prodrugs without compromising solubility or permeability, as demonstrated by the 5661 μM thermodynamic aqueous solubility measured for a closely related carboxylic‑acid‑bearing analog [3]. These structure‑activity relationship (SAR) constraints make simple substitution unreliable for programs that depend on the precise geometry and electronic profile of the pyrido[2,3‑b]pyrazine‑2‑carboxylic acid core.

Regioisomer
Pyrido[3,4‑b]pyrazine or 3‑/7‑/8‑carboxylic acid isomers shift the acid vector, potentially disrupting hinge‑binding geometry and on‑target interaction profiles.
Scaffold
Quinoxaline‑2‑carboxylic acid lacks one nitrogen, altering H‑bond acceptor count and TPSA by ~13 Ų, which may shift permeability and solubility balance away from the reported profile.
Prodrug
Ester or amide prodrugs may not replicate the balanced lipophilicity (XLogP3 0.3) and high aqueous solubility (class‑level >3600‑fold advantage) observed for the free acid.

Quantitative Differentiation Evidence for Pyrido[2,3-b]pyrazine-2-carboxylic Acid vs. Closest Analogs


HCMV Polymerase IC₅₀ and Aqueous Solubility Advantage Over Amide and Unsubstituted Analogs

In a direct head‑to‑head comparison, the carboxylic‑acid‑substituted pyrido[2,3‑b]pyrazine analog (compound 25, which contains the core carboxylic acid motif present in CAS 914637‑60‑8) achieved an HCMV polymerase IC₅₀ of 0.40 μM, comparable to the N‑methyl imidazolidinone analog (compound 23, IC₅₀ = 0.31 μM), but with markedly superior thermodynamic aqueous solubility (5661 μM vs. <1.56 μM for the unsubstituted reference compound 4) [1][2]. This solubility advantage directly addresses a common formulation liability in antiviral candidates, while the retained polymerase potency confirms that the carboxylic acid handle does not sacrifice target engagement [1]. The downstream antiviral EC₅₀ for compound 25 was 1.3 μM, and the selectivity window (TI = hERG IC₅₀/AV EC₅₀) was 18 [1].

HCMV Pol IC₅₀ & Solubility
Head-to-head
IC₅₀ 0.40 μM, solubility 5661 μM (>3600‑fold vs unsubstituted core)
Supports solubility‑enhanced polymerase inhibitor design
HCMV polymerase assay; shake‑flask solubility
HCMV polymerase inhibition Aqueous solubility Antiviral drug discovery

hERG Liability Profile of the Carboxylic Acid Analog: Quantitative Comparison with Amide and Aminoethyl Derivatives

The carboxylic acid analog (compound 25) showed a hERG IC₅₀ of 24 μM, which is 5‑fold lower than the N‑methyl imidazolidinone analog 23 (hERG IC₅₀ = 33 μM) and substantially lower than the aminoethyl‑substituted lead compound 27 (hERG IC₅₀ >40 μM, TI >121) [1]. Although the carboxylic acid analog reduced hERG inhibition relative to earlier 1,8‑naphthyridinone leads (hERG IC₅₀ ≈ 5 μM), it does not achieve the best‑in‑series safety margin observed for the basic amine derivatives [1]. This quantitative rank‑ordering informs risk‑based selection: the carboxylic acid scaffold provides a defined, intermediate hERG risk profile that can be further optimized by amide or amine elaboration.

hERG Liability Rank
Head-to-head
IC₅₀ 24 μM (2.8‑fold improvement vs compound 4; 1.7‑fold lower than compound 27)
Reported intermediate cardiac ion‑channel context
Automated patch‑clamp, HEK293‑hERG
hERG inhibition Cardiac safety Selectivity

Physicochemical Differentiation: XLogP3‑AA, TPSA, and Rotatable Bond Count vs. Quinoxaline‑2‑carboxylic Acid and Pyrido[3,4‑b]pyrazine Isomers

Computed molecular descriptors provide a rapid, quantitative basis for differentiating pyrido[2,3‑b]pyrazine‑2‑carboxylic acid from common scaffold replacements. The target compound has XLogP3‑AA = 0.3, TPSA = 76 Ų, and one rotatable bond [1]. In contrast, the regioisomeric pyrido[3,4‑b]pyrazine‑7‑carboxylic acid (CAS 893723‑38‑1) and quinoxaline‑2‑carboxylic acid lack one nitrogen atom, altering the hydrogen‑bond acceptor count and TPSA by approximately 10–15 Ų, which can significantly shift permeability and solubility profiles [2]. The lower XLogP3‑AA of the target compound relative to quinoxaline‑2‑carboxylic acid (XLogP3 ≈ 1.2) indicates a more favorable balance between hydrophilicity and passive membrane permeability, which is critical for central nervous system or intracellular target exposure [3].

Physicochemical Signature
Cross‑study comparable
ΔXLogP3 ≈ 0.9 lower, ΔTPSA ≈ 13 Ų higher vs quinoxaline‑2‑carboxylic acid
Supports fragment library and permeability‑balance design
PubChem computed descriptors
Physicochemical descriptors Drug‑likeness Fragment‑based design

Commercial Purity Benchmarking: 95% Minimum vs. Typical Heterocyclic Building Block Specifications

Commercial batches of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid from AKSci are supplied with a minimum purity specification of 95% . This purity level is consistent with or exceeds typical offerings for comparable fused heterocyclic carboxylic acids, such as pyrido[3,4‑b]pyrazine‑7‑carboxylic acid (often listed at 95% but with batch‑to‑batch variability) and quinoxaline‑2‑carboxylic acid (commonly 95–97%) . The combination of a defined MDL number (MFCD08056316) and standardized long‑term storage conditions (cool, dry environment) ensures batch consistency and reduces the risk of oxidative degradation during storage .

Commercial Purity Benchmark
Data to verify
≥95% purity, MDL MFCD08056316
Procurement identity and QC workflow support
Source‑specific review recommended
Purity specification Quality control Procurement

Synthetic Tractability: Direct Amide Coupling Without Protecting‑Group Manipulation, Compared to Ester Prodrugs

The free carboxylic acid functionality of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid enables direct amide coupling with diverse amine building blocks without the need for ester hydrolysis or orthogonal protecting‑group strategies [1]. In the HCMV polymerase inhibitor series, the carboxylic acid intermediate was coupled to various amines via standard HATU/DIPEA conditions, yielding final compounds in acceptable yields after a single deprotection step [1]. By contrast, analogous pyrido[2,3‑b]pyrazine‑2‑carboxylate esters require an additional saponification or TFA‑mediated cleavage step, adding 1–2 synthetic operations and potentially introducing racemization risks for chiral amine partners [2]. This operational advantage is particularly relevant for parallel library synthesis where step‑count reduction directly correlates with increased throughput and lower cost per compound.

Synthetic Tractability
Class-level
Direct amide coupling (1‑step), 1–2 steps fewer than ester route
Supports parallel library synthesis efficiency
HATU/DIPEA conditions reported
Amide bond formation Synthetic efficiency Parallel library synthesis

Optimal Research and Procurement Scenarios for Pyrido[2,3-b]pyrazine-2-carboxylic Acid


Kinase‑Focused Fragment Library Design

With an XLogP3‑AA of 0.3 and TPSA of 76 Ų, the compound sits in an ideal fragment‑like property space (MW <200, clogP <1, H‑bond donors ≤1) [1]. Procurement of this scaffold enables direct incorporation into fragment screens targeting kinase hinge regions, where the pyrido[2,3‑b]pyrazine core has demonstrated verified binding to HCMV polymerase and, by class‑level inference, to structurally related serine/threonine and tyrosine kinases [2]. The free carboxylic acid also permits rapid SAR expansion via amide library synthesis without additional deprotection steps [3].

Antiviral Lead Optimization Against Drug‑Resistant HCMV Strains

The quantitative evidence demonstrates that the carboxylic‑acid‑bearing pyrido[2,3‑b]pyrazine scaffold achieves an HCMV polymerase IC₅₀ of 0.40 μM while providing >3600‑fold solubility advantage over unsubstituted core analogs (5661 μM vs. <1.56 μM) [1]. This makes the compound a strategic procurement choice for teams developing non‑nucleoside polymerase inhibitors against ganciclovir‑resistant HCMV clinical isolates, where poor solubility of earlier naphthyridinone leads has hindered formulation [1].

Parallel Synthesis of hERG‑Optimized Kinase Inhibitor Libraries

The intermediate hERG IC₅₀ of 24 μM measured for the carboxylic acid analog provides a well‑defined baseline cardiac safety window that can be improved >5‑fold by subsequent amine derivatization (as shown for compound 27 with hERG IC₅₀ >40 μM and TI >121) [1]. Procurement groups can therefore justify purchasing the carboxylic acid core in multi‑gram quantities, confident that one common intermediate can generate diverse arrays of final compounds with predictable hERG profiles based on the amide/amine partner selected [1][2].

Quality‑Controlled Building Block Supply for GMP‑Adjacent Preclinical Synthesis

The commercial availability of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid at ≥95% purity with a unique MDL identifier (MFCD08056316) and established long‑term storage conditions [1] supports its use in preclinical synthesis campaigns where batch‑to‑batch consistency and unambiguous identity verification are critical. This specification level is sufficient for non‑GLP toxicology batch preparation and enables seamless transition from medicinal chemistry to preclinical development without the risk of isomer contamination that could confound impurity profiling [1].

Application
Selection Property
Validation Focus
Kinase‑focused fragment library design
Drug‑like fragment space (MW
Physicochemical profiling and Rule‑of‑5 compliance
Antiviral polymerase inhibitor lead optimization
Reported HCMV Pol inhibition and high aqueous solubility context
Polymerase biochemical assay and solubility‑stability endpoints
hERG‑aware kinase inhibitor library synthesis
Intermediate hERG baseline (IC₅₀ 24 μM) amenable to amine derivatization
Ion‑channel selectivity panel and cardiac safety pharmacology review
Preclinical building‑block supply with batch traceability
≥95% purity with unique MDL identifier (MFCD08056316)
Lot‑specific identity verification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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